4-Amino-2-phenylphenol

Overview

Description

4-Amino-2-phenylphenol is an aminoalcohol derivative . It is a member of biphenyls . It participates in the synthesis of bisbenzoxazoles .

Synthesis Analysis

The Mannich reaction of 2-chloro-4-phenylphenol with 37% formaldehyde and various secondary amines in ethanol at room temperature for several days affords seven novel aminomethylated 3-chlorobiphenyl-ols with good yields .

Molecular Structure Analysis

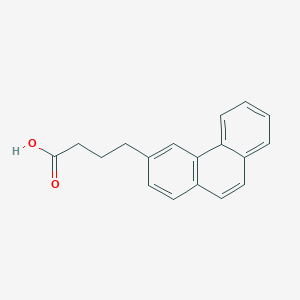

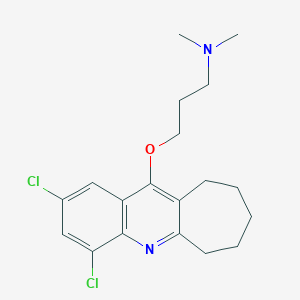

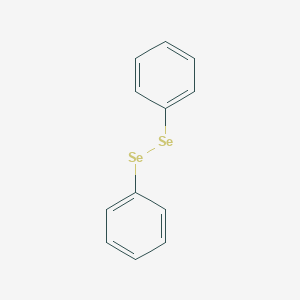

The molecular formula of 4-Amino-2-phenylphenol is C12H11NO . The InChI is InChI=1S/C12H11NO/c13-10-6-7-12 (14)11 (8-10)9-4-2-1-3-5-9/h1-8,14H,13H2 . The Canonical SMILES is C1=CC=C (C=C1)C2=C (C=CC (=C2)N)O .

Chemical Reactions Analysis

4-Amino-2-phenylphenol participates in the synthesis of bisbenzoxazoles . It is also involved in the Mannich reaction .

Physical And Chemical Properties Analysis

The molecular weight of 4-Amino-2-phenylphenol is 185.22 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Exact Mass is 185.084063974 g/mol . The Monoisotopic Mass is 185.084063974 g/mol . The Topological Polar Surface Area is 46.2 Ų .

Scientific Research Applications

Synthesis of Bisbenzoxazoles

4-Amino-2-phenylphenol: is utilized in the synthesis of bisbenzoxazoles, which are compounds of interest due to their diverse biological activities. Bisbenzoxazoles have been studied for their potential as antibacterial, antifungal, and anticancer agents .

Enzymatic Activity Investigation

This compound serves as an internal standard in high-performance liquid chromatography (HPLC) to investigate the enzymatic activity of N-hydroxy-N-2-fluorenylacetamide (N-OH-2-FAA) , which is a known mammary gland carcinogen in female Sprague-Dawley rats .

Chelating Agent for Metal Ions

Due to its phenolic and amino groups, 4-Amino-2-phenylphenol can act as a chelating agent. It has the potential to bind metal ions, which can be useful in removing heavy metals from wastewater or for the recovery of precious metals .

Development of Colorimetric Sensors

The compound’s structure allows it to be used in the development of colorimetric sensors. These sensors can detect the presence of metal ions or other chemical substances based on color changes induced by molecular interactions .

Organic Synthesis Intermediate

4-Amino-2-phenylphenol: is an intermediate in organic synthesis processes. It can be used to prepare various organic molecules, including dyes, pigments, and pharmaceuticals, through different chemical reactions .

Analytical Chemistry

In analytical chemistry, 4-Amino-2-phenylphenol can be used as a reagent or a reference compound in the qualitative and quantitative analysis of chemical substances .

Pharmaceutical Research

Pharmaceutical research utilizes this compound in the synthesis of drugs that may exhibit pharmacological effects. Its derivatives are being explored for therapeutic applications in treating various diseases .

Material Science

In material science, 4-Amino-2-phenylphenol can contribute to the creation of new materials with specific properties, such as conductive polymers or materials with unique optical characteristics .

Safety and Hazards

Mechanism of Action

Target of Action

4-Amino-2-phenylphenol is an aminoalcohol derivative . It has been used as an internal standard to investigate the enzymatic activity of N-hydroxy-N-2-fluorenylacetamide (N-OH-2-FAA), a mammary gland carcinogen . It may also be used as a chelating agent for metal ions . .

Mode of Action

It is known to participate in the synthesis of bisbenzoxazoles . Bisbenzoxazoles are a class of compounds that have shown antimicrobial activity . The mode of action of these compounds involves membrane perturbation and intracellular interactions .

Biochemical Pathways

Phenolic compounds, which include 4-amino-2-phenylphenol, are known to be synthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Result of Action

It is known to participate in the synthesis of bisbenzoxazoles , which have shown antimicrobial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-phenylphenol. For instance, storage conditions can affect its stability . It is recommended to store the compound in a dry, cool, and well-ventilated place under an inert atmosphere . Personal protective equipment is advised when handling this compound to avoid skin and eye contact, ingestion, and inhalation .

properties

IUPAC Name |

4-amino-2-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIITAOCYATDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173058 | |

| Record name | (1,1'-Biphenyl)-2-ol, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-phenylphenol | |

CAS RN |

19434-42-5 | |

| Record name | (1,1'-Biphenyl)-2-ol, 5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19434-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1'-Biphenyl)-2-ol, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-phenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)

![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)